

methods for synthesizing novel derivatives from 2-Amino-4-cyanopyridine

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Compound of Interest

Compound Name: 2-Amino-4-cyanopyridine

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Synthesizing Novel Pyridine Derivatives: A Guide for Researchers

Application Notes and Protocols for the Derivatization of **2-Amino-4-cyanopyridine**

For researchers, scientists, and professionals in drug development, **2-amino-4-cyanopyridine** serves as a valuable scaffold for the synthesis of novel derivatives with significant therapeutic potential. Its reactive amino and cyano functionalities provide versatile handles for constructing a variety of heterocyclic systems, particularly fused pyrimidines, which are prominent in medicinal chemistry. This document provides detailed methodologies for the synthesis of pyrido[2,3-d]pyrimidine derivatives from **2-amino-4-cyanopyridine**, outlines their biological significance as kinase inhibitors, and presents the corresponding experimental protocols and data in a structured format.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The strategic fusion of a pyrimidine ring to the pyridine core of **2-amino-4-cyanopyridine** leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. These derivatives have shown promise as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

A primary synthetic route involves the cyclocondensation of **2-amino-4-cyanopyridine** with various one-carbon electrophiles or their synthetic equivalents. The reaction proceeds through the initial reaction of the amino group followed by an intramolecular cyclization involving the cyano group, leading to the formation of the fused pyrimidine ring.

Experimental Protocol 1: Synthesis of 2,4-Diamino-7-cyanopyrido[2,3-d]pyrimidine via Guanidine Hydrochloride

This protocol details a one-pot synthesis method for a disubstituted 2-amino-3-cyanopyridine derivative, which is analogous to the derivatization of **2-amino-4-cyanopyridine**.^{[1][2]} This method utilizes guanidine hydrochloride as a mild and effective organocatalyst.

Materials:

- **2-Amino-4-cyanopyridine**
- Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
- Aryl ketone (e.g., acetophenone)
- Ammonium acetate
- Guanidine hydrochloride
- Ethanol

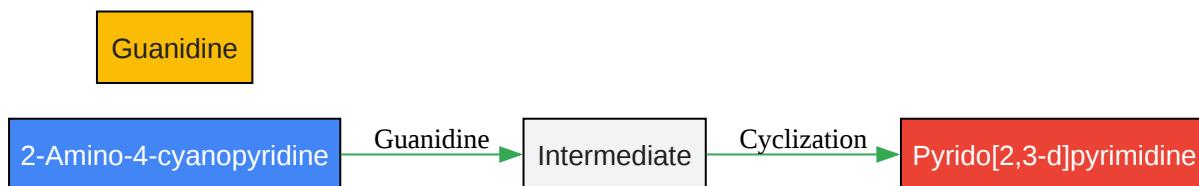
Procedure:

- In a round-bottom flask, combine the aryl aldehyde (1 mmol), aryl ketone (1 mmol), **2-amino-4-cyanopyridine** (1 mmol), ammonium acetate (1.5 mmol), and guanidine hydrochloride (15 mol%).
- The reaction mixture is heated under neat (solvent-free) conditions at 80°C.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature.
- The solid product is washed with cold water and then ethanol to remove any unreacted starting materials and catalyst.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-disubstituted-3-cyanopyridine derivative.

Aldehyde	Ketone	Catalyst	Time (min)	Yield (%)
4-Cl-C ₆ H ₄ CHO	C ₆ H ₅ COCH ₃	Guanidine HCl	30	94
4-MeO-C ₆ H ₄ CHO	C ₆ H ₅ COCH ₃	Guanidine HCl	35	92
C ₆ H ₅ CHO	4-Br-C ₆ H ₄ COCH ₃	Guanidine HCl	40	90

Table 1: Representative yields for the guanidine hydrochloride-catalyzed synthesis of 2-amino-3-cyanopyridine derivatives.[\[1\]](#)[\[2\]](#)



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Caption: Synthesis of Pyrido[2,3-d]pyrimidine.

Experimental Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones via Cyclocondensation with Urea

This protocol describes the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives through the reaction of a 2-amino-3-cyanopyridine with urea. This method is adaptable for **2-amino-4-cyanopyridine**.

Materials:

- 2-Amino-4,6-disubstituted-3-cyanopyridine
- Urea
- Pyridine (solvent)

Procedure:

- A mixture of the 2-amino-3-cyano-4,6-disubstituted pyridine (0.01 mol) and urea (0.02 mol) is refluxed in pyridine (20 mL) for 8-10 hours.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled and poured into crushed ice.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product is recrystallized from a suitable solvent to afford the pure pyrido[2,3-d]pyrimidin-4(3H)-one.

Substituents (R1, R2)	Product	Yield (%)
R1=C6H5, R2=CH3	5,7-Diphenyl-2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one	75
R1=4-Cl-C6H4, R2=CH3	5-(4-Chlorophenyl)-7-methyl-2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one	72

Table 2: Representative yields for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones.

Biological Activity and Signaling Pathways

Derivatives of pyrido[2,3-d]pyrimidine have emerged as potent inhibitors of several protein kinases that are key regulators of cellular processes such as proliferation, survival, and

differentiation. Dysregulation of these kinases is a hallmark of many cancers.

Kinase Inhibitory Activity

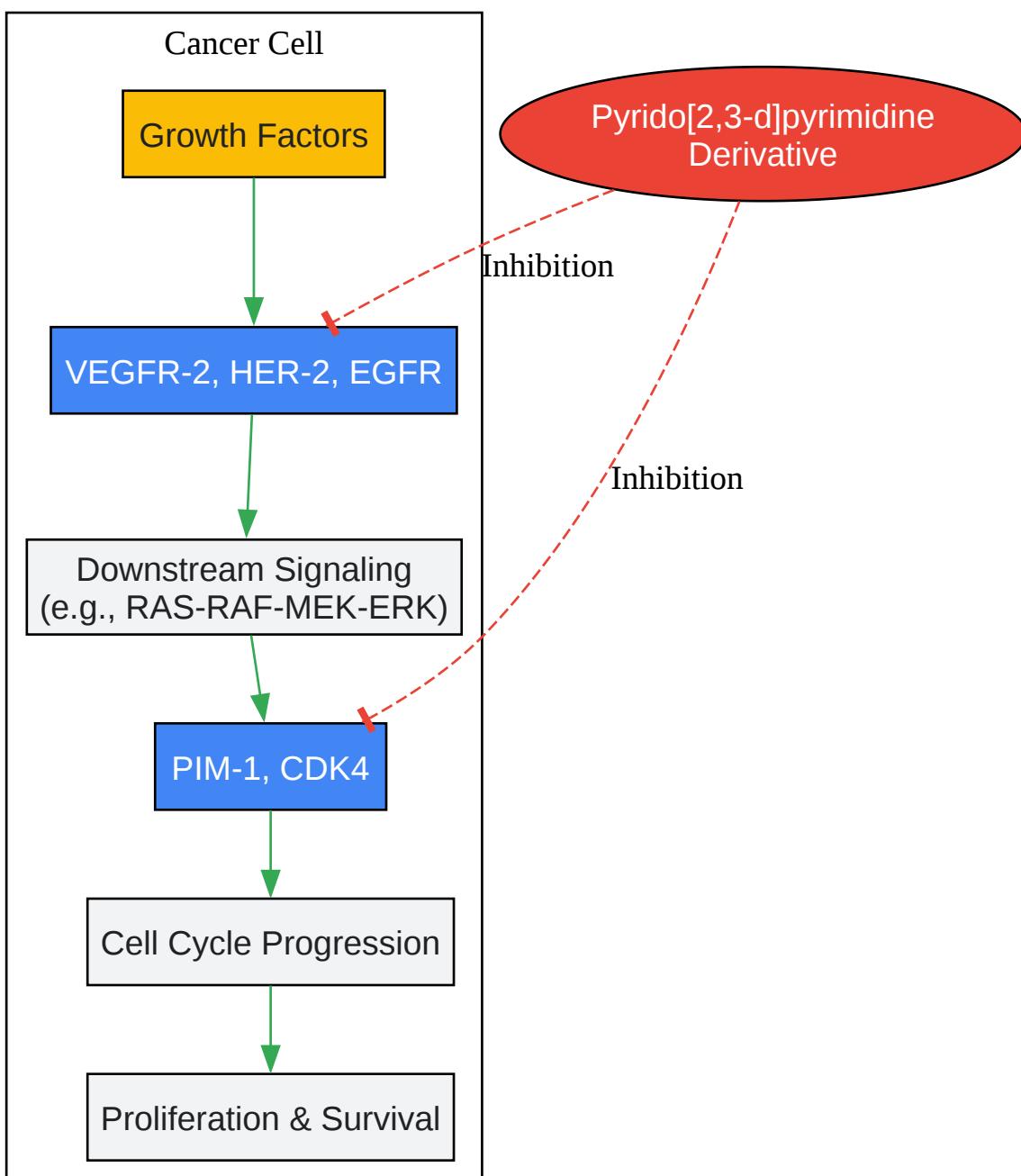
Several synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of kinases, including:

- PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[\[3\]](#)
- HER-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[\[3\]](#)
- EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation.
- CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle.

The inhibitory concentrations (IC50) for some of these derivatives are in the nanomolar to low micromolar range, indicating high potency.

Compound	Target Kinase	IC50 (μM)
Derivative A	PIM-1	0.0114
Derivative B	VEGFR-2	0.08
Derivative C	HER-2	0.12
Derivative D	EGFR	9.27
Derivative E	CDK4/cyclin D1	7.69

Table 3: Kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives.[\[4\]](#)[\[5\]](#)



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Caption: Inhibition of Cancer Cell Signaling.

The development of novel derivatives from **2-amino-4-cyanopyridine** offers a promising avenue for the discovery of new therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for further research and development in this area.

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